![molecular formula C7H10ClN3O2 B2858057 4,5,6,7-四氢三唑并[1,5-a]吡啶-5-羧酸;盐酸盐 CAS No. 2361643-49-2](/img/structure/B2858057.png)
4,5,6,7-四氢三唑并[1,5-a]吡啶-5-羧酸;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine-3-carboxylic acid” involves the reaction of azides with acetylenedicarboxylic acid ester, followed by removal of the Boc protection from the amine group, resulting in lactam cyclization .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy . For example, the IR spectrum of “methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates” shows a peak at 1706 cm^-1, corresponding to the C=O bond .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and often involve multiple steps. For instance, the synthesis of “4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine-3-carboxylic acid” involves the reaction of azides with acetylenedicarboxylic acid ester .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, “5-Methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylic Acid Hydrochloride” appears as a light orange to yellow to green powder or crystal .科学研究应用
合成和分子对接
Flefel 等人 (2018) 的一项研究展示了新型吡啶和稠合吡啶衍生物的合成,包括三唑并吡啶变体,展示了它们的抗菌和抗氧化活性。这些化合物还经过计算机分子对接筛选,表明与靶蛋白有中等至良好的结合能,突出了它们在进一步药物应用中的潜力 (Flefel 等,2018)。
抗惊厥活性
Wang 等人 (2019) 描述了含有三唑取代基的 7-苯基-4,5,6,7-四氢噻吩并[3,2-b]吡啶衍生物的合成并评估了它们的抗惊厥活性。化合物 5-(4-氯苯基)-4,5-二氢噻吩并[2,3-e][1,2,4]三唑并[4,3-a]吡啶显示出显着的疗效,表明这些衍生物在治疗惊厥性疾病中的治疗潜力 (Wang 等,2019)。
抗菌活性评价
Xiao 等人 (2014) 研究了 2,6-双(6-取代-1,2,4-三唑并[3,4-b][1,3,4]噻二唑-3-基)吡啶衍生物的抗菌活性。他们的结果表明,一些化合物对大肠杆菌和铜绿假单胞菌表现出有希望的活性,证明了三唑并吡啶衍生物在抗菌药物开发中的潜力 (Xiao 等,2014)。
新型抗糖尿病药物先导的开发
Mishchuk 等人 (2016) 制备了基于四氢三唑并吡啶核心的功能化构建模块,用作先导化合物设计中的优势基序。其中,刺激胰高血糖素样肽-1 (GLP-1) 分泌的化合物被确定为新型抗糖尿病药物先导,强调了这些杂环核在药物化学中的多功能性和实用性 (Mishchuk 等,2016)。
安全和危害
未来方向
作用机制
Target of Action
The primary target of 4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride, also known as EN300-7430501, is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
EN300-7430501 acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants
Biochemical Pathways
The biochemical pathways affected by EN300-7430501 are those involved in the replication of HBV. By modulating the conformation of the HBV core protein, EN300-7430501 disrupts the normal replication process of the virus . The downstream effects of this disruption are a reduction in the production of new viral particles .
Pharmacokinetics
In an hbv aav mouse model, the lead compound 45, which is likely to have similar properties to en300-7430501, was shown to inhibit hbv dna viral load when administered orally This suggests that EN300-7430501 may have good bioavailability and effective distribution within the body
Result of Action
The result of EN300-7430501’s action is a reduction in the replication of HBV, leading to a decrease in the viral load within the host . This can potentially limit the progression of the disease and reduce the symptoms experienced by the infected individual.
属性
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-2-10-6(3-5)4-8-9-10;/h4-5H,1-3H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKOJIOUIUAWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。